6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Methano[1,3]thiazolo4,5-ibenzazocine is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique fused ring system that includes a thiazole ring, which is known for its diverse biological activities . The structure of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine is characterized by its rigid and planar backbone, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine typically involves the cyclization of functionalized thiazole derivatives. One classical method is the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes yield conjugated products suitable for various applications .
Chemical Reactions Analysis
6,10-Methano[1,3]thiazolo4,5-ibenzazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole ring.
Common reagents used in these reactions include potassium ferricyanide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,10-Methano[1,3]thiazolo4,5-ibenzazocine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
6,10-Methano[1,3]thiazolo4,5-ibenzazocine can be compared with other similar compounds such as thiazolo[4,5-b]pyridines and thiazolo[4,5-d]thiazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, thiazolo[4,5-b]pyridines are known for their high antioxidant and antimicrobial activities, while thiazolo[4,5-d]thiazoles are widely used in optoelectronic devices .
Similar Compounds
- Thiazolo[4,5-b]pyridines
- Thiazolo[4,5-d]thiazoles
- Methano[1,3,5]benzoxadiazocines
These compounds highlight the unique properties and applications of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine in various scientific fields.
Properties
CAS No. |
685140-67-4 |
---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
7-thia-5,13-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-14-10-3-8(1)11-6-12-13(16-7-15-12)5-9(11)4-10/h1-2,4-7H,3H2 |
InChI Key |
FKASLLULJXIWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=C4C(=CC3=CC1=NC=C2)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.